molecular formula C14H9ClO4 B6401140 2-(3-Carboxyphenyl)-6-chlorobenzoic acid, 95% CAS No. 1261924-24-6

2-(3-Carboxyphenyl)-6-chlorobenzoic acid, 95%

Cat. No. B6401140
CAS RN: 1261924-24-6
M. Wt: 276.67 g/mol
InChI Key: OPMNTGIAPUTBMG-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-6-chlorobenzoic acid, 95% (2-CPCB-95%) is a chemical compound that has a wide range of applications in the scientific research field. It has been used in various studies to investigate the biochemical and physiological effects of the compound on various systems.

Scientific Research Applications

2-CPCB-95% has been used in various scientific research applications, such as pharmacology, biochemistry, and toxicology. It has been used to study the effects of different compounds on various biochemical pathways and physiological systems. For example, it has been used to study the effects of certain drugs on the central nervous system, as well as to study the effects of certain chemicals on the immune system. In addition, it has been used to study the biochemical and physiological effects of certain environmental toxins on various systems.

Mechanism of Action

2-CPCB-95% has been shown to act as a competitive inhibitor of enzymes involved in the metabolism of certain compounds. This inhibition is believed to occur through a mechanism of competitive inhibition, in which the 2-CPCB-95% molecule binds to the active site of the enzyme and prevents the substrate from binding. This inhibition can lead to an increase or decrease in the metabolic rate of certain compounds, depending on the concentration of the 2-CPCB-95%.
Biochemical and Physiological Effects
2-CPCB-95% has been shown to have various biochemical and physiological effects on various systems. For example, it has been shown to have an inhibitory effect on the metabolism of certain drugs, as well as an inhibitory effect on certain enzymes involved in the metabolism of certain compounds. In addition, it has been shown to have an inhibitory effect on certain biochemical pathways, such as the production of certain neurotransmitters and hormones. Furthermore, it has been shown to have an inhibitory effect on certain physiological systems, such as the cardiovascular system and the immune system.

Advantages and Limitations for Lab Experiments

2-CPCB-95% has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, it is relatively non-toxic and has low levels of toxicity in humans. However, there are several limitations to the use of 2-CPCB-95%, such as its limited solubility in aqueous solutions and its potential to form insoluble complexes with certain compounds.

Future Directions

There are several potential future directions for the use of 2-CPCB-95%. For example, it could be used to study the effects of certain compounds on the cardiovascular system, as well as to study the effects of certain compounds on the immune system. In addition, it could be used to study the effects of certain environmental toxins on various biochemical pathways and physiological systems. Furthermore, it could be used in drug development, as it has been shown to have an inhibitory effect on certain enzymes involved in the metabolism of certain compounds. Finally, it could be used to study the effects of certain compounds on the central nervous system.

Synthesis Methods

2-CPCB-95% can be synthesized from the reaction of 2,6-dichlorobenzoic acid and 3-chloro-4-hydroxybenzaldehyde. This reaction is conducted in a solvent such as acetonitrile and is catalyzed by a Lewis acid such as zinc chloride. The reaction proceeds through a nucleophilic addition-elimination mechanism, in which the Lewis acid acts as a catalyst. The reaction is then followed by a purification step, typically by recrystallization, to obtain the desired compound.

properties

IUPAC Name

2-(3-carboxyphenyl)-6-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-6-2-5-10(12(11)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMNTGIAPUTBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689905
Record name 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-24-6
Record name 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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